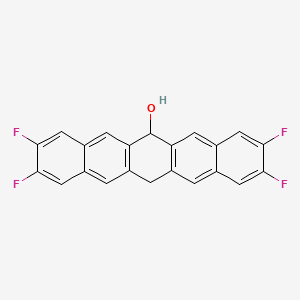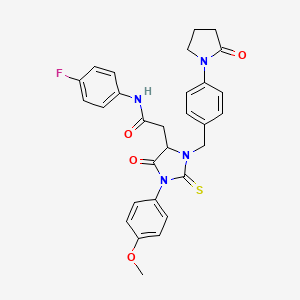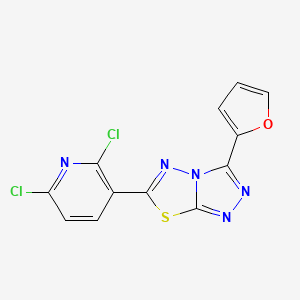
2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL is a fluorinated organic compound with the molecular formula C22H12F4OThe presence of fluorine atoms in its structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL typically involves multi-step organic reactions. One common method includes the fluorination of pentacene derivatives followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce various fluorinated derivatives .
Applications De Recherche Scientifique
2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7-Tetrafluoro-9,10-anthraquinone: Another fluorinated compound with similar structural features but different functional groups.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: A fluorinated aromatic amine with distinct chemical properties.
Uniqueness
2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group.
Propriétés
Numéro CAS |
919273-17-9 |
|---|---|
Formule moléculaire |
C22H12F4O |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-ol |
InChI |
InChI=1S/C22H12F4O/c23-18-6-10-1-14-3-15-2-11-7-19(24)21(26)9-13(11)5-17(15)22(27)16(14)4-12(10)8-20(18)25/h1-2,4-9,22,27H,3H2 |
Clé InChI |
UPKAADWWSUGRCP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C3C=C(C(=CC3=C2)F)F)C(C4=C1C=C5C=C(C(=CC5=C4)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B12636667.png)


![2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12636680.png)
![3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12636681.png)

![5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12636689.png)
![tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12636691.png)
![3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B12636699.png)


![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-](/img/structure/B12636735.png)
![5-(1-acetylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B12636737.png)
